molecular formula C16H12N2O5S B2658505 ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate CAS No. 361478-77-5

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate

Cat. No. B2658505
CAS RN: 361478-77-5
M. Wt: 344.34
InChI Key: ZRLOCSQMFPEEOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a compound with a similar structure was synthesized with a yield of 50%, melting point of 196–198 °C, and Rf 0.61 (petroleum ether: ethyl acetate, 1:3) .


Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as IR spectroscopy, 1H NMR, and 13C NMR . For example, the IR spectrum showed peaks at 1696 cm−1 (C=O ester), 3030 cm−1 (C–H), 1506 cm−1 (C=C), 1619 cm−1 (C=N), and 3210 cm−1 (OH) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A variety of methods have been developed for the synthesis of chromene derivatives, including one-pot multicomponent synthesis and microwave-assisted synthesis. These methods are important for producing compounds with potential medicinal applications efficiently (Boominathan et al., 2011) (Başoğlu et al., 2013).

  • Molecular Characterization : Detailed spectroscopic and structural characterizations have been conducted for various derivatives of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate. This includes studies using techniques like FT-IR, NMR, and X-ray diffraction, providing valuable insights into their molecular structures (Haroon et al., 2019) (Gomes et al., 2019).

Biological and Medicinal Applications

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of these compounds. Their effectiveness against various bacterial and fungal strains suggests their utility in developing new antimicrobial agents (Parameshwarappa et al., 2009) (Mostafa et al., 2013).

  • Antitumor Activity : Compounds synthesized from ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate have shown promising results in antitumor activity screening. This includes potential efficacy against various human tumor cell lines, indicating their possible use in cancer therapy (El-Subbagh et al., 1999).

Physical and Computational Studies

  • Molecular Dynamics and Computational Analysis : Computational studies, including density functional theory (DFT) calculations, have been used to predict the properties and behaviors of these molecules. These studies provide deep insights into the electronic structure and potential applications in technology (Haroon et al., 2018).

  • Crystallography and Structure Analysis : Crystal structure analyses have revealed interesting properties like hydrogen bonding patterns and molecular conformations, which are crucial for understanding the chemical behavior and potential applications of these compounds (Lynch & Mcclenaghan, 2004).

properties

IUPAC Name

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-2-22-15(21)10-8-24-16(17-10)18-14(20)13-7-11(19)9-5-3-4-6-12(9)23-13/h3-8H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLOCSQMFPEEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330241
Record name ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)thiazole-4-carboxylate

CAS RN

361478-77-5
Record name ethyl 2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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